(2-aminophenyl)thiourea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)thiourea hydrochloride is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound has gained attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminophenyl)thiourea hydrochloride typically involves the reaction of 2-aminophenylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or water, to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminophenylamine+Thiourea+HCl→(2-Aminophenyl)thiourea hydrochloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)thiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonamides.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonamides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminophenyl)thiourea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the production of dyes, photographic chemicals, and rubber accelerators.
Mechanism of Action
The mechanism of action of (2-aminophenyl)thiourea hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of (2-aminophenyl)thiourea hydrochloride, known for its diverse applications in organic synthesis and industry.
Nicotinoyl thioureas: These derivatives exhibit antimicrobial and antioxidant properties, similar to this compound.
Aroyl thioureas: Known for their excellent antibacterial and antifungal activity.
Uniqueness
This compound stands out due to its specific structural features, such as the presence of an amino group on the phenyl ring, which enhances its reactivity and biological activity. This compound’s unique properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2445790-78-1 |
---|---|
Molecular Formula |
C7H10ClN3S |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.